molecular formula C11H12F3NO B2794879 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide CAS No. 15996-88-0

2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2794879
CAS No.: 15996-88-0
M. Wt: 231.218
InChI Key: DIGVUBLVKWVYQR-UHFFFAOYSA-N
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Description

2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide is a chemical compound characterized by its trifluoromethyl group attached to a phenyl ring, which is further connected to a propanamide group

Biochemical Analysis

Biochemical Properties

2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide is known to interact with several enzymes, proteins, and other biomolecules The nature of these interactions is complex and can vary depending on the specific biochemical context

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been suggested that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It may also influence metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . These interactions can affect the compound’s localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide typically involves the following steps:

  • Friedel-Crafts Acylation: The phenyl ring with the trifluoromethyl group undergoes Friedel-Crafts acylation with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Amide Formation: The resulting ketone is then converted to the amide using ammonia or an amine under suitable reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally benign reagents, is also considered.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the amide nitrogen.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles like halides or alkyl groups can be introduced using suitable conditions.

Major Products Formed:

  • Oxidation Products: Trifluoromethyl-substituted carboxylic acids.

  • Reduction Products: Trifluoromethyl-substituted alcohols or amines.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems, especially in understanding the role of trifluoromethyl groups in biological interactions.

  • Industry: Utilized in the production of materials with specific properties, such as enhanced stability and resistance to degradation.

Comparison with Similar Compounds

  • 2-Methyl-4-(trifluoromethyl)phenylboronic acid

  • 2-Methyl-4-(trifluoromethyl)phenylacetic acid

  • 2-Methyl-4-(trifluoromethyl)phenylmethanol

Uniqueness: 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide is unique due to its specific structural features, particularly the presence of the trifluoromethyl group in conjunction with the propanamide moiety. This combination can impart distinct chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

2-methyl-2-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c1-10(2,9(15)16)7-3-5-8(6-4-7)11(12,13)14/h3-6H,1-2H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGVUBLVKWVYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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